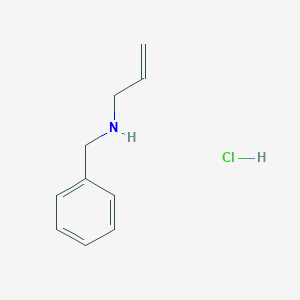

N-Benzyl-2-propen-1-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-benzylprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-2-8-11-9-10-6-4-3-5-7-10;/h2-7,11H,1,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDLNGVMJGSNIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70496759 | |

| Record name | N-Benzylprop-2-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23530-82-7 | |

| Record name | N-Benzylprop-2-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Benzyl 2 Propen 1 Amine Hydrochloride and Its Derivatives

Synthesis Strategies for the Primary Amine Precursor (N-Benzyl-2-propen-1-amine)

The direct synthesis of the free base, N-Benzyl-2-propen-1-amine, is a foundational step. The primary approaches involve the formation of the carbon-nitrogen bond between the benzyl (B1604629) and allyl moieties.

Alkylation represents a direct and traditional method for synthesizing N-Benzyl-2-propen-1-amine. This approach typically involves the nucleophilic substitution reaction between allylamine (B125299) and a benzyl halide, such as benzyl chloride or benzyl bromide. The reaction is often carried out in the presence of a base to neutralize the hydrohalic acid byproduct and drive the reaction to completion. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of the tertiary amine, N,N-dibenzyl-2-propen-1-amine, which can complicate purification and reduce the yield of the desired secondary amine.

Reductive Amination is a highly versatile and widely employed one-pot procedure for amine synthesis that circumvents the issue of over-alkylation seen in direct alkylation. organic-chemistry.org This method involves two key steps: the initial reaction between an aldehyde (benzaldehyde) and a primary amine (allylamine) to form an imine intermediate, followed by the in-situ reduction of this imine to the corresponding secondary amine. libretexts.orglibretexts.org The reaction is typically performed in a single pot, offering high atom economy. nih.gov

The process begins with the condensation of benzaldehyde (B42025) and allylamine, which forms N-benzylidene-2-propen-1-imine. This intermediate is not isolated but is immediately reduced. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) being a common choice for laboratory-scale synthesis due to its mildness and selectivity. arkat-usa.org Other specialized reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also effective, particularly because they are stable in mildly acidic conditions which can be used to catalyze imine formation. organic-chemistry.org For industrial applications, catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is often preferred. libretexts.orggoogle.com

Table 1: Comparison of Reductive Amination Conditions

| Carbonyl Source | Amine Source | Reducing Agent/Catalyst | Solvent | Key Features |

| Benzaldehyde | Allylamine | NaBH₄ | Methanol | Mild conditions, suitable for lab scale. arkat-usa.org |

| Benzaldehyde | Allylamine | H₂ / Pd/C | Methanol / Ethanol | High efficiency, scalable, avoids salt byproducts. google.com |

| Benzaldehyde | Allylamine | NaBH(OAc)₃ | Dichloroethane (DCE) | Tolerant of various functional groups, mild. |

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed cross-coupling reactions for C-N bond formation, most notably the Buchwald-Hartwig amination. This powerful technique allows for the coupling of amines with aryl or vinyl halides/triflates. In the context of N-Benzyl-2-propen-1-amine synthesis, this could theoretically involve the palladium-catalyzed reaction between allylamine and a benzyl halide. The catalytic cycle typically involves a palladium(0) species, a phosphine-based ligand, and a base. While highly effective for constructing complex arylamines, its application for the synthesis of a relatively simple compound like N-benzylallylamine may be less common than reductive amination due to catalyst cost and the potential for β-hydride elimination from the allylic system. However, the methodology remains a powerful tool for creating more complex, substituted derivatives.

Formation of N-Benzyl-2-propen-1-amine Hydrochloride from its Free Base

The conversion of the free base N-Benzyl-2-propen-1-amine into its hydrochloride salt is a straightforward acid-base reaction. This process is often performed to improve the compound's stability, crystallinity, and solubility in polar solvents.

The procedure typically involves dissolving the purified N-Benzyl-2-propen-1-amine free base in a suitable organic solvent, such as diethyl ether, isopropanol, or ethyl acetate. A solution of hydrogen chloride (HCl), either as a gas or dissolved in a compatible solvent (e.g., HCl in diethyl ether or isopropanol), is then added dropwise to the amine solution. The hydrochloride salt, being ionic, is generally insoluble in nonpolar organic solvents and precipitates out of the solution. The solid product can then be isolated by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum. This method provides the final product in high purity and yield.

Asymmetric and Stereoselective Synthesis of Chiral Analogues

The development of methods to synthesize chiral amines in an enantiomerically pure form is of paramount importance in medicinal chemistry and materials science. nih.govsigmaaldrich.com For analogues of N-Benzyl-2-propen-1-amine, this involves creating stereocenters in a controlled manner.

One of the classical strategies for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary is cleaved and can often be recovered for reuse.

For synthesizing chiral amine analogues, a common approach involves attaching a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, to a precursor molecule. researchgate.net For example, a chiral auxiliary could be reacted with an α,β-unsaturated carbonyl compound. Subsequent conjugate addition of a nitrogen-containing nucleophile, followed by alkylation with a benzyl group and removal of the auxiliary, can yield a chiral amine. While effective, this multi-step approach can be lengthy and is often superseded by more direct catalytic methods.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Feature |

| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | Forms a rigid bicyclic chelate, providing excellent facial selectivity. |

| Pseudoephedrine | Asymmetric alkylation of amides | High diastereoselectivity, easily removed, and auxiliary is recoverable. researchgate.net |

| Camphorsultam | Michael additions, Diels-Alder reactions | Highly crystalline derivatives aid in purification and stereochemical analysis. wikipedia.org |

| (S)-(-)-1-Phenylethylamine | Resolution of racemates, direct synthesis | Used to form diastereomeric salts for resolution or as a chiral reactant. sigmaaldrich.com |

Transition metal catalysis offers a more atom-economical and efficient route to chiral amines. acs.org These methods rely on a chiral catalyst to transfer stereochemical information during the reaction.

Asymmetric Hydrogenation is one of the most powerful tools for producing enantiomerically enriched compounds. nih.gov In the context of chiral amine synthesis, this method is most often applied to the reduction of prochiral C=N bonds (imines). dicp.ac.cn A precursor imine, formed from a ketone and benzylamine (B48309), can be hydrogenated using a chiral transition-metal complex. Catalysts are typically based on rhodium, ruthenium, or iridium, coordinated to chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos). researchgate.netrsc.org The chiral ligand creates an asymmetric environment around the metal center, which forces the hydrogenation to occur preferentially on one face of the imine, leading to one enantiomer of the amine in excess. This method is known for its high enantioselectivities (often >99% ee) and broad substrate scope. researchgate.netacs.org

Asymmetric Amination reactions, such as palladium-catalyzed asymmetric allylic amination (AAA), provide another direct route to chiral amines. In this reaction, a nucleophilic amine attacks a π-allyl palladium intermediate. The use of chiral ligands on the palladium catalyst controls the stereochemistry of the nucleophilic attack, resulting in an enantiomerically enriched product. This would be applicable to the synthesis of derivatives where the stereocenter is on the allylic portion of the molecule.

Table 3: Overview of Asymmetric Catalytic Methods for Chiral Amine Synthesis

| Method | Substrate | Catalyst System (Example) | Key Advantage |

| Asymmetric Hydrogenation | Prochiral Imine | [Rh(COD)(DuPhos)]⁺BF₄⁻ + H₂ | Extremely high enantioselectivity, atom economical. nih.govresearchgate.net |

| Asymmetric Reductive Amination | Ketone + Amine | Ir-complex with chiral ligand + H₂ | One-pot conversion from simple starting materials. rsc.orgacs.org |

| Asymmetric Allylic Amination | Allylic Acetate/Carbonate | Pd₂(dba)₃ + Chiral Ligand (e.g., Trost ligand) | Direct formation of chiral allylic amines. |

Stereocontrolled Radical Addition Reactions

Intermolecular radical addition to carbon-nitrogen double bonds (C=N) presents a mild and effective method for creating carbon-carbon bonds in the asymmetric synthesis of chiral amines. nih.gov A key strategy involves the use of chiral N-acylhydrazones as radical acceptors. These reactions, often promoted by Lewis acids, allow for a high degree of stereocontrol.

For instance, the addition of various secondary and tertiary alkyl iodides to propionaldehyde (B47417) and benzaldehyde hydrazones under tin hydride radical chain conditions with zinc chloride as a Lewis acid catalyst has demonstrated high diastereoselectivity, with ratios ranging from 93:7 to 99:1. nih.gov The choice of the stereocontrol element on the N-acylhydrazone is critical; benzyl and diphenylmethyl groups have been found to be more effective than aromatic rings directly attached to the oxazolidinone. nih.gov

Tin-free methods have also been developed, utilizing triethylborane (B153662) for both initiation and chain propagation, which can lead to improved yields in the addition of secondary alkyl iodides. nih.gov Furthermore, photolytic conditions with hexamethylditin enable the addition of primary radicals. nih.gov These radical addition approaches offer a versatile pathway to asymmetrically substituted amine derivatives, which are precursors to complex molecules.

Table 1: Examples of Stereocontrolled Radical Addition Reactions

| Radical Source | Hydrazone Substrate | Catalyst/Conditions | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Secondary/Tertiary Alkyl Iodides | Propionaldehyde/Benzaldehyde Hydrazones | Tin Hydride, ZnCl2 | 93:7 to 99:1 | nih.gov |

| Secondary Alkyl Iodides | Chiral N-Acylhydrazones | Triethylborane (tin-free) | Improved Yields | nih.gov |

| Ethyl Iodide | Chiral N-Acylhydrazones | Photolytic, Hexamethylditin | Primary Radical Addition | nih.gov |

Base-Catalyzed Stereospecific Isomerization Pathways

Base-catalyzed isomerization represents another important strategy for achieving stereocontrol in the synthesis of N-benzyl-2-propen-1-amine derivatives. These reactions can be designed to proceed with high stereospecificity, yielding desired isomers from readily available starting materials.

An example of this approach is the base-promoted formal [4+1] annulation of 2-alkyl-2H-azirines with diazocarbonyl compounds. This one-pot reaction involves the rhodium(II)-catalyzed formation of 4-alkyl-2-azabuta-1,3-dienes, followed by a DBU-promoted cyclization to afford 1-pyrrolines. researchgate.net This method demonstrates good substrate tolerance and provides a route to cyclic analogues of N-benzyl-2-propen-1-amine.

Multi-component Reactions and Convergent Synthesis Strategies for N-Benzyl-2-propen-1-amine Derivatives

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are particularly valuable for generating molecular diversity and complexity in a limited number of steps. windows.net

The Ugi reaction is a prominent example of an MCR that is widely used in the synthesis of α-acylaminoamides. beilstein-journals.org This reaction typically involves the combination of an isocyanide, an acid, an amine, and a carbonyl compound (aldehyde or ketone). beilstein-journals.org Variations of the Ugi reaction, such as the Ugi-Deprotection-Cyclization (UDC) strategy, can be employed to create diverse heterocyclic scaffolds, including benzodiazepines. beilstein-journals.org

Convergent synthesis strategies are also employed to build complex N-benzyl-2-propen-1-amine derivatives. These strategies involve the independent synthesis of different fragments of the target molecule, which are then coupled together in the final stages of the synthesis. For example, a Suzuki coupling reaction can be used to join a chloropyridimide intermediate with various boronic acids to generate a library of analogues. acs.org

Table 2: Key Multi-component Reactions for Amine Derivative Synthesis

| Reaction Name | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Strecker Reaction | Amines, Aldehydes/Ketones, Cyanide Salt | α-Amino Nitriles | First described MCR | nih.gov |

| Mannich Reaction | Amine, Aldehyde, Active Hydrogen Compound | Aminomethyl Derivatives | Can be acid or base-catalyzed | nih.gov |

| Ugi Reaction | Isocyanide, Acid, Amine, Aldehyde/Ketone | α-Acylaminoamides | Highly versatile for diverse scaffolds | beilstein-journals.org |

| Doebner Reaction | Pyruvic Acid, Aniline Derivative, Benzaldehyde Derivative | Quinolines | Used in the synthesis of Brequinar | nih.gov |

Green Chemistry Principles and Atom Economy in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its analogues to minimize environmental impact and improve sustainability. mdpi.com Key metrics used to evaluate the "greenness" of a reaction include atom economy, reaction mass efficiency, and process mass intensity. walisongo.ac.id

Atom economy measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Reactions with poor atom economy, such as those using stoichiometric coupling reagents, are a major concern for the pharmaceutical industry. walisongo.ac.id

To address this, researchers are exploring alternative, more sustainable methods. For example, boric acid-catalyzed condensation reactions between carboxylic acids and amines offer a greener alternative to traditional amide bond formation methods that rely on acid chlorides or coupling reagents. walisongo.ac.id These catalytic methods often have higher atom economy and generate less waste.

Furthermore, the use of biocatalysts and microwave-assisted synthesis are emerging as green strategies for the synthesis of N-heterocyclic compounds, which can be related to the derivatives of N-benzyl-2-propen-1-amine. mdpi.com These methods can lead to higher yields, shorter reaction times, and milder reaction conditions.

Table 3: Green Chemistry Metrics for Amide-Forming Reactions

| Metric | Description | Ideal Value | Reference |

|---|---|---|---|

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | walisongo.ac.id |

| Reaction Mass Efficiency | (Mass of isolated product / Total mass of reactants) x 100% | 100% | walisongo.ac.id |

| Process Mass Intensity | Total mass in a process / Mass of product | 1 | walisongo.ac.id |

Reaction Mechanisms and Reactivity of N Benzyl 2 Propen 1 Amine Hydrochloride

Reactivity Profiles of the Allylic Moiety in Chemical Transformations

The allylic moiety, characterized by its carbon-carbon double bond, is a key site of reactivity in N-Benzyl-2-propen-1-amine. This functional group readily participates in a variety of chemical transformations, particularly those catalyzed by transition metals.

One of the prominent reactions involving the allylic group is the Heck-type reaction. Nickel-catalyzed intermolecular benzylation of unactivated alkenes, such as the one present in N-Benzyl-2-propen-1-amine, can be used to form functionalized allylbenzene (B44316) derivatives. organic-chemistry.orgmit.edu These reactions often proceed at room temperature and can exhibit high regioselectivity, favoring the formation of 1,1-disubstituted olefins over the more common 1,2-disubstituted products. mit.edumit.edunih.gov The mechanism for these nickel-catalyzed reactions typically involves several key steps: oxidative addition of a nickel(0) complex to a benzyl (B1604629) halide, coordination of the olefin, migratory insertion, and subsequent β-hydride elimination. organic-chemistry.orgnih.gov

Palladium catalysts are also extensively used to functionalize the allylic group. For instance, palladium-catalyzed tandem N-arylation/carboamination reactions of γ-amino alkenes can produce N-aryl-2-benzylpyrrolidines. nih.gov This process highlights the versatility of the allyl group in constructing complex heterocyclic structures. nih.gov The efficiency and selectivity of such metal-catalyzed reactions are highly dependent on the catalyst structure, including the choice of ligands. nih.gov

Reactivity of the Amine Functionality and the Role of the Hydrochloride Salt Form

The secondary amine functionality in N-Benzyl-2-propen-1-amine is a nucleophilic center that engages in numerous reactions, including N-alkylation and N-arylation. nih.govmdma.ch However, its reactivity is profoundly influenced by its salt form.

In the presence of a strong mineral acid like hydrochloric acid (HCl), the lone pair of electrons on the nitrogen atom accepts a proton, forming N-Benzyl-2-propen-1-amine hydrochloride. youtube.com This conversion of the covalent amine into an ionic salt significantly alters its properties. youtube.com The formation of the hydrochloride salt increases the compound's polarity and water solubility. ontosight.aisolubilityofthings.com

Crucially, the protonation of the amine to form the ammonium (B1175870) salt deactivates its nucleophilicity. The nitrogen's lone pair is no longer available to attack electrophiles, thus protecting the amine from participating in reactions like alkylation. This property is synthetically useful, as salt formation can prevent unwanted side reactions at the amine center while other parts of the molecule are being modified. The salt formation is reversible; treatment with a strong base, such as sodium hydroxide (B78521) (NaOH), deprotonates the nitrogen, regenerating the free amine and restoring its nucleophilic character. youtube.com

Catalytic Activation and Transformation Mechanisms

Catalysis is central to unlocking the synthetic potential of N-Benzyl-2-propen-1-amine, enabling a wide array of transformations through various activation mechanisms.

Transition metals are powerful catalysts for activating and transforming N-benzylallylamine and its derivatives.

Palladium (Pd): Palladium-catalyzed reactions are widely employed for both C-N and C-C bond formation. For example, Pd/Fe2O3 systems can catalyze the N-alkylation of amines with alcohols without the need for a base or organic ligands. mdma.chchemrxiv.org The proposed mechanism involves the oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine, followed by hydrogenation of the imine to the final product. chemrxiv.org Palladium is also crucial for the hydrogenative deprotection of the N-benzyl group, a reaction often facilitated by catalysts like Palladium-on-carbon (Pd/C). acs.orgnih.gov The efficiency of this debenzylation can be hindered by the strong coordination of the product amine to the palladium surface, but this can be mitigated by the addition of acids. nih.gov

Iridium (Ir): Iridium complexes are effective catalysts for N-alkylation and C-H activation. organic-chemistry.org For instance, Cp*Ir complexes (pentamethylcyclopentadienyl iridium) catalyze the N-alkylation of primary amines with alcohols. researchgate.net DFT calculations on iridium-catalyzed ortho C–H alkenylation of benzylamine (B48309) reveal a mechanism involving N-deprotonation prior to a reversible C–H activation step, followed by migratory insertion of the alkene. nih.gov Iridium(I) complexes can also catalyze the intramolecular amination of benzylic C-H bonds in substituted aryl azides to form indolines at room temperature. nih.gov

Rhodium (Rh): Rhodium(III) catalysts have been used for the regioselective C–H activation of N-benzylpyrazoles. rsc.org This process proceeds through a six-membered rhodacycle intermediate, enabling the distal ortho-alkenylation of the benzyl group's aromatic ring. rsc.org

Nickel (Ni): Nickel catalysts offer a complementary approach to palladium for certain transformations. organic-chemistry.org They are particularly effective in Heck-type reactions for the benzylation of unactivated olefins, providing high selectivity for 1,1-disubstituted products. organic-chemistry.orgnih.gov The mechanism involves the oxidative addition of Ni(0) to a benzyl chloride, forming a Ni(II) complex which then engages with the alkene. nih.gov Nickel catalysis is also used in stereospecific cross-coupling reactions of benzylic ethers and other alcohol derivatives. nih.gov

| Metal Catalyst | Reaction Type | Key Mechanistic Steps | Typical Product |

|---|---|---|---|

| Palladium (Pd) | N-Alkylation, Debenzylation, Carboamination | Oxidative Addition, Imine Formation, Hydrogenolysis | Secondary/Tertiary Amines, Pyrrolidines |

| Iridium (Ir) | N-Alkylation, C-H Alkenylation, C-H Amination | N-H Deprotonation, C-H Activation, Migratory Insertion | N-Alkylated Amines, ortho-Alkenylated Benzylamines, Indolines |

| Rhodium (Rh) | C-H Alkenylation | Directed C-H Activation via Rhodacycle Intermediate | ortho-Alkenylated N-Benzylpyrazoles |

| Nickel (Ni) | Heck-Type Benzylation, Cross-Coupling | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | 1,1-Disubstituted Allylbenzenes |

Beyond transition metals, organocatalysts provide a metal-free alternative for transformations. N-heterocyclic carbenes (NHCs) have been shown to catalyze the N-alkylation of amines with benzyl alcohols through a hydrogen borrowing mechanism. rsc.org In this process, the NHC facilitates the temporary storage of hydrogen (as 2H+ and 2e-) generated from the alcohol's oxidation, which is then delivered to an in-situ formed imine intermediate. rsc.org The reaction is believed to proceed through a single electron transfer (SET) radical pathway. rsc.org

Chiral phosphoric acids, such as (S)-TRIP, have been used in enantioconvergent aza-Cope rearrangements to produce chiral homoallylic amines. beilstein-journals.org Base-catalyzed reactions are also fundamental, particularly in the protection of amines where a base like sodium hydride (NaH) is used to deprotonate the amine, facilitating its reaction with benzyl chloride or bromide. chem-station.com

Specific Reactions Involving the N-Benzyl Protecting Group and its Cleavage

The N-benzyl group is a widely used protecting group for amines due to its general stability under both acidic and basic conditions. chem-station.com Its removal, or deprotection, is a critical step in many synthetic sequences and can be achieved through several methods.

The most common method for N-benzyl cleavage is catalytic hydrogenolysis. commonorganicchemistry.com This reaction is typically performed using a palladium catalyst, such as Pd/C or Pd(OH)2/C (Pearlman's catalyst), under a hydrogen atmosphere. acs.orgcommonorganicchemistry.comnih.gov The process involves the cleavage of the C-N bond with the concurrent addition of hydrogen. The catalytic activity can sometimes decrease due to the strong coordination of the resulting amine product to the palladium surface, but this can often be overcome by using higher pressures, elevated temperatures, or acidic additives. acs.orgnih.gov Catalytic transfer hydrogenation, using hydrogen donors like ammonium formate (B1220265) instead of H2 gas, offers a rapid and convenient alternative for N-debenzylation. mdma.ch

Oxidative methods provide another route for debenzylation. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), ceric ammonium nitrate (B79036) (CAN), or a laccase/TEMPO system can be used. rsc.orgresearchgate.net The laccase-based system is particularly noteworthy as it uses oxygen as a mild oxidant in an aqueous medium. rsc.org Additionally, visible-light photoredox catalysis can achieve oxidative C-N cleavage. organic-chemistry.org A recently developed photochemical method involves an excited phenolate (B1203915) photocatalyst that transfers an electron to the benzyl group, generating a radical anion that subsequently undergoes mesolytic cleavage of the C-N bond. researchgate.net

| Method | Typical Reagents | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C, Pd(OH)₂/C | Most common, green method, catalyst is reusable. | nih.govcommonorganicchemistry.com |

| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | Rapid, avoids high-pressure H₂ gas. | mdma.ch |

| Oxidative Cleavage | DDQ, CAN, Laccase/TEMPO | Alternative to reduction, can be chemoselective. | rsc.orgresearchgate.net |

| Photochemical Cleavage | Visible light, photocatalyst (e.g., phenolate) | Mild conditions, excellent chemo- and regioselectivity. | researchgate.net |

| Lewis/Brønsted Acid Cleavage | BBr₃, BCl₃, AlCl₃, TFA | Used when reductive/oxidative methods are unsuitable. | nih.gov |

Radical Chemistry and Mechanisms in the Synthesis of this compound Derivatives

Radical chemistry offers unique pathways for the synthesis and modification of amine derivatives. The formation of a bromo radical, generated through the oxidation of bromide, can enable the oxidative debenzylation of N-benzyl amides under mild conditions. organic-chemistry.org

Visible light photoredox catalysis has emerged as a powerful tool for generating radical intermediates. This approach can facilitate carbonyl alkylative amination, a reaction that couples aldehydes and secondary amines with alkyl halides to form tertiary amines via a radical-chain mechanism. cam.ac.uk Furthermore, photocatalysis can be used to reduce an aliphatic iminium ion to an α-amino radical, which can then undergo cyclization to form N-heterospirocycles. cam.ac.uk

The synthesis of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, which are derivatives of the core structure, involves studying their antioxidant properties through interaction with stable free radicals like DPPH (1,1-diphenyl-2-picrylhydrazyl) and cationic radicals like ABTS•+. nih.govmdpi.com This highlights the interaction of such derivative structures with radical species. The benzylic position itself is susceptible to free radical reactions, such as free radical bromination, which can be a starting point for further functionalization. khanacademy.org

Advanced Spectroscopic and Computational Approaches for Elucidation and Prediction

High-Resolution Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for the unambiguous identification and detailed structural analysis of N-Benzyl-2-propen-1-amine hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Raman spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provides a complete picture of the atomic connectivity.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzyl (B1604629) and allyl groups. The aromatic protons of the benzyl ring typically appear in the downfield region (δ 7.2–7.5 ppm). The benzylic methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen would likely be a singlet or doublet around δ 4.0-4.5 ppm. oregonstate.edu The allyl group protons would present a more complex pattern: the internal methine proton (-CH=) would be a multiplet around δ 5.8-6.0 ppm, while the terminal vinyl protons (=CH₂) would appear as distinct multiplets around δ 5.2-5.4 ppm. The methylene protons of the allyl group adjacent to the nitrogen (-NCH₂-) are expected around δ 3.3-3.6 ppm. chemicalbook.com Due to the presence of the hydrochloride, the N-H protons would likely be broadened and shifted downfield.

The ¹³C NMR spectrum provides information on the carbon skeleton. Aromatic carbons would resonate between δ 127–140 ppm. libretexts.org The alkene carbons of the allyl group are expected around δ 130-135 ppm (-CH=) and δ 115-120 ppm (=CH₂). The methylene carbons adjacent to the nitrogen are predicted to be in the δ 40–55 ppm range. libretexts.org

Advanced 2D NMR techniques are crucial for confirming these assignments. youtube.com

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the same spin system, for instance, confirming the connectivity between the methine and methylene protons within the allyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule, such as connecting the benzylic protons to the aromatic ring carbons and the allyl protons to their respective carbons. columbia.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| 1' | Benzylic -CH₂- | ~4.2 | ~52 | Aromatic C's (C2'/C6', C1') |

| 2', 6' | Aromatic o-CH | ~7.4 | ~129 | Benzylic C (C1'), Aromatic C's |

| 3', 5' | Aromatic m-CH | ~7.3 | ~128 | Aromatic C's |

| 4' | Aromatic p-CH | ~7.3 | ~127 | Aromatic C's (C2'/C6') |

| 1'' | Allylic -CH₂- | ~3.5 | ~50 | Allylic C's (C2'', C3'') |

| 2'' | Allylic =CH- | ~5.9 | ~132 | Allylic C's (C1'', C3'') |

| 3'' | Allylic =CH₂ | ~5.3 | ~118 | Allylic C (C2'') |

As a secondary amine salt, a prominent feature would be the N-H₂⁺ stretching vibrations, which typically appear as a broad band in the 2400–2800 cm⁻¹ region. nih.govacs.org The corresponding N-H₂⁺ bending (scissoring) vibration is expected in the 1620–1560 cm⁻¹ range. cdnsciencepub.comresearchgate.net

The allyl group would give rise to several characteristic peaks:

Alkene =C-H stretching vibrations just above 3000 cm⁻¹.

A C=C stretching vibration around 1645 cm⁻¹.

Out-of-plane (OOP) bending for the vinyl group in the 1000–890 cm⁻¹ region.

The benzyl group would contribute:

Aromatic C-H stretching vibrations, also appearing just above 3000 cm⁻¹.

Aromatic C=C ring stretching vibrations, typically seen as a series of peaks in the 1600–1450 cm⁻¹ region.

Characteristic C-H OOP bending bands in the 800–690 cm⁻¹ region, which are indicative of the monosubstitution pattern on the benzene (B151609) ring.

Table 2: Predicted Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H₂⁺ Stretch | Secondary Ammonium (B1175870) | 2400 - 2800 (broad) |

| C-H Stretch (Aromatic) | Benzyl Ring | 3030 - 3100 |

| C-H Stretch (Alkene) | Allyl Group | 3010 - 3090 |

| C-H Stretch (Aliphatic) | Methylene Groups | 2850 - 2960 |

| C=C Stretch (Alkene) | Allyl Group | ~1645 |

| N-H₂⁺ Bend | Secondary Ammonium | 1560 - 1620 |

| C=C Stretch (Aromatic) | Benzyl Ring | 1450 - 1600 |

| C-N Stretch | Amine | 1020 - 1250 |

| C-H Out-of-Plane Bend (Aromatic) | Benzyl Ring | 690 - 770 |

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, offering insights into molecular weight and structural components. For N-Benzyl-2-propen-1-amine, two primary fragmentation pathways are expected under electron ionization (EI) conditions.

The most characteristic fragmentation for benzyl-containing compounds is the cleavage of the benzylic bond to form a benzyl cation, which rearranges to the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. youtube.comchemconnections.org This peak is often the base peak in the spectrum.

Another common pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. jove.comlibretexts.orgjove.com This process results in a resonance-stabilized iminium cation. For N-Benzyl-2-propen-1-amine, alpha-cleavage could occur on either side of the nitrogen:

Loss of the allyl radical: Cleavage of the N-allyl bond would result in the [C₆H₅CH₂NH]⁺ fragment at m/z 106.

Loss of the benzyl radical: Cleavage of the N-benzyl bond would yield the [CH₂=CHCH₂NH]⁺ fragment at m/z 56.

These predictable fragmentation patterns are crucial for confirming the identity of the molecule by correlating the observed fragment masses with the proposed structure.

Table 3: Predicted Key Mass Spectrometry Fragments for N-Benzyl-2-propen-1-amine

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 147 | [C₁₀H₁₃N]⁺˙ | Molecular Ion (Free Base) |

| 91 | [C₇H₇]⁺ | Formation of Tropylium Ion |

| 106 | [C₇H₈N]⁺ | Alpha-cleavage (loss of allyl radical) |

| 56 | [C₃H₆N]⁺ | Alpha-cleavage (loss of benzyl radical) |

Computational Chemistry for Molecular Analysis and Prediction

Computational chemistry serves as a powerful tool to complement experimental data. It allows for the prediction of molecular properties, reaction mechanisms, and spectroscopic features from first principles.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By employing functionals like B3LYP with basis sets such as 6-31G(d,p), it is possible to model this compound with high accuracy. researchgate.netinpressco.com

These calculations can provide:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles in the molecule's lowest energy conformation.

Vibrational Frequencies: Calculating the theoretical vibrational spectrum, which can be compared with experimental FT-IR and Raman data to aid in the assignment of complex spectral bands. nih.gov

Electronic Properties: Determining properties such as dipole moment, molecular electrostatic potential (MEP), and charge distribution. The MEP map can visualize electron-rich and electron-poor regions of the molecule, indicating likely sites for intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. numberanalytics.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals involved in chemical reactions. youtube.com

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO.

HOMO: Represents the ability to donate an electron. Its location on the molecule indicates the most probable site for electrophilic attack. In this molecule, the HOMO is likely to be localized on the π-systems of the aromatic ring and the allyl double bond.

LUMO: Represents the ability to accept an electron. Its location indicates the most probable site for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. joaquinbarroso.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com This analysis provides fundamental insights into the molecule's potential reaction pathways. iucr.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool utilized to predict and understand the reactive behavior of molecules. This technique calculates the electrostatic potential at various points on the electron density surface of a molecule, providing a visual guide to its charge distribution. The resulting map is color-coded, with red indicating regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue representing areas of most positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green and yellow denote regions with intermediate or near-zero potential. researchgate.netwolfram.comresearchgate.net

For this compound, an MEP analysis would reveal distinct reactive sites. The primary region of negative potential (red) is anticipated to be localized around the π-electron systems of the benzene ring and the C=C double bond of the propenyl group. These areas represent nucleophilic centers, capable of reacting with electrophiles. The nitrogen atom, being protonated in the hydrochloride salt (forming an ammonium cation, -NH₂⁺-), loses the high negative potential characteristic of a free amine's lone pair.

Conversely, the most positive potential (blue) would be concentrated on the hydrogen atoms attached to the protonated nitrogen (the -NH₂⁺- group). This significant positive charge makes these protons acidic and establishes this region as the primary site for electrophilic character, susceptible to attack by nucleophiles or bases. The hydrogen atoms on the aromatic ring and the propenyl group would exhibit a lesser, yet still positive, potential.

These predictions allow for a rational understanding of the molecule's reactivity. For instance, an electrophilic addition reaction would be predicted to occur at the electron-rich C=C double bond, while a deprotonation reaction would target the acidic hydrogens of the ammonium group.

| Molecular Region | Predicted MEP Color | Inferred Reactivity | Potential Reaction Type |

|---|---|---|---|

| Ammonium Hydrogens (-NH₂⁺-) | Deep Blue | Electrophilic / Acidic | Deprotonation by a base |

| Allyl Group (C=C) π-system | Red / Red-Yellow | Nucleophilic | Electrophilic Addition |

| Benzene Ring π-system | Red / Red-Yellow | Nucleophilic | Electrophilic Aromatic Substitution |

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a localized Lewis-like structure of bonds and lone pairs. q-chem.com This approach provides quantitative insight into intramolecular interactions, such as hyperconjugation and charge transfer, by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. nih.gov The energetic significance of these interactions is evaluated using second-order perturbation theory, which yields a stabilization energy, E(2), quantifying the delocalization effect. scirp.org

In this compound, several key intramolecular interactions would be expected. Significant delocalization would occur involving the π-electrons of the benzene ring and the allyl group's double bond. NBO analysis would quantify π → π* interactions within these conjugated systems, which are fundamental to their stability and electronic properties.

Furthermore, hyperconjugative interactions (σ → σ* and σ → π) would be prevalent. For instance, electron density from C-H and C-C sigma bonds (σ, donors) can delocalize into adjacent empty antibonding orbitals (σ or π*, acceptors). A particularly important interaction in the cation would be the delocalization of electron density from the σ bonds of the methylene (-CH₂-) and propenyl groups into the antibonding orbitals associated with the electron-deficient benzylammonium moiety. While the nitrogen lone pair is engaged in bonding with a proton, its influence is transmitted through the sigma framework. The E(2) values derived from an NBO calculation would quantify the strength of these charge delocalization pathways, providing a detailed picture of the electronic communication throughout the molecular structure.

| Donor NBO (Filled) | Acceptor NBO (Vacant) | Type of Interaction | Expected E(2) (kcal/mol) | Significance |

|---|---|---|---|---|

| π (C=C) allyl | π* (C=C) phenyl | π-conjugation | Moderate | Electronic delocalization across the molecule |

| σ (C-H) | σ* (C-N) | Hyperconjugation | Low-Moderate | Stabilization of sigma framework |

| π (C=C) phenyl | σ* (C-C) | π → σ* Hyperconjugation | Low | Stabilization of benzene ring substituents |

Note: The E(2) values are qualitative predictions based on principles of NBO analysis.

Studies on Intermolecular Interactions and Crystal Packing Architectures

The solid-state structure of this compound is dictated by a network of intermolecular interactions that govern its crystal packing. As an ammonium salt, the primary and most dominant interactions are expected to be strong, charge-assisted hydrogen bonds. reddit.com The protonated amine group (-NH₂⁺-) acts as a hydrogen bond donor, while the chloride anion (Cl⁻) serves as the acceptor.

Furthermore, the presence of the benzyl group introduces the possibility of π-π stacking interactions. These interactions occur when the electron-rich aromatic rings of adjacent molecules align, typically in a parallel-displaced or T-shaped arrangement, to maximize attractive electrostatic forces. This type of interaction is a crucial factor in the packing of many aromatic compounds and would contribute significantly to the formation of a stable, densely packed crystal structure. The interplay of strong N-H···Cl hydrogen bonds, weaker C-H···Cl contacts, and dispersive π-π stacking forces defines the unique crystal packing architecture of the compound.

| Interaction Type | Donor | Acceptor | Relative Strength | Structural Role |

|---|---|---|---|---|

| Ionic Hydrogen Bond | -NH₂⁺- | Cl⁻ | Strong | Primary structure-directing |

| π-π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | Moderate | Stabilizes packing of aromatic groups |

| Hydrogen Bond | C-H (Aromatic/Aliphatic) | Cl⁻ | Weak | Secondary stabilization of 3D network |

Simulation of Reaction Pathways and Transition States

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions, including reaction pathways and the energetic profiles of transition states. wikipedia.org Using methods like Density Functional Theory (DFT), researchers can model the transformation from reactants to products for a specific reaction involving this compound. acs.orgbohrium.com This involves mapping the potential energy surface of the reaction to identify the minimum energy pathway.

A key objective of such simulations is to locate the transition state (TS), which represents the highest energy point along the reaction coordinate—an unstable, transient species halfway between reactants and products. youtube.com The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. youtube.com

For this compound, one could simulate various potential reactions. For example, the nucleophilic addition of a species across the allyl double bond could be modeled. The simulation would start with the optimized geometries of the reactants (the amine hydrochloride and the nucleophile). Computational algorithms would then be used to search for the transition state structure, where the old bonds are partially broken and new bonds are partially formed. libretexts.org Once the TS is located and confirmed (e.g., by vibrational frequency analysis, which shows one imaginary frequency), the activation energy can be calculated. Comparing the activation energies for different possible pathways allows for the prediction of the most favorable reaction mechanism. Such studies provide a molecular-level understanding of reactivity that is often inaccessible through experimental means alone. acs.orgkoreascience.kr

Applications of N Benzyl 2 Propen 1 Amine Hydrochloride and Its Derivatives in Organic Chemistry

N-Benzyl-2-propen-1-amine Hydrochloride as a Versatile Building Block in Complex Molecule Synthesis

The structure of this compound, featuring both a secondary amine and a reactive alkene, makes it a valuable intermediate in synthetic organic chemistry. The benzyl (B1604629) group can function as a protecting group for the amine, which can be removed in later synthetic steps, while the allyl group offers a site for various addition and cyclization reactions. This dual functionality allows for the strategic and controlled assembly of intricate molecular architectures.

The N-benzylallyl-amine framework is a key precursor for the synthesis of nitrogen-containing heterocyclic compounds. google.comresearchgate.net These ring structures are central to the architecture of many natural products and synthetic drugs. The amine can act as a nucleophile and the double bond can participate in cycloaddition or cyclization-amination reactions to form rings of various sizes, such as piperidines and morpholines. researchgate.net The synthesis of these heterocyclic systems is a cornerstone of modern synthetic chemistry, enabling the creation of novel molecular entities with potential applications in materials science and pharmaceuticals. google.com

This compound serves as a precursor for a multitude of bioactive amine derivatives. Its structure is a component of more complex molecules that have been investigated for their therapeutic potential. For instance, related N-benzylamine structures are key intermediates in the synthesis of pharmaceuticals like the anti-asthma drug (R,R)-formoterol and the antiplatelet agent Ticagrelor. google.commdpi.com The compound can undergo transformations such as Michael additions and condensations with aldehydes or ketones to produce N-benzyl nitrones, which are precursors for building isoxazoline (B3343090) frameworks through 1,3-dipolar cycloaddition reactions. mdpi.com These isoxazolidine (B1194047) structures are significant in drug discovery. mdpi.com

Role in Medicinal Chemistry Research

In medicinal chemistry, derivatives of the N-benzyl amine scaffold are extensively explored for their potential to interact with biological targets. The ability to easily modify the benzyl and allyl portions of the molecule allows researchers to systematically tune its properties to achieve desired biological effects.

The N-benzyl amine core is a common motif in the design of ligands that bind to specific biological receptors. Researchers have designed and synthesized series of benzylpiperazine derivatives that show high affinity for σ-1 receptors, which are involved in modulating pain signaling. nih.govacs.org By modifying the substituents on the benzyl ring and altering the linker between the core amine and other parts of the molecule, scientists can optimize both the potency and selectivity of these ligands. acs.org For example, a series of benzylpiperazinyl derivatives were developed as potent and selective σ-1 receptor ligands, with one compound, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, showing a particularly high affinity (Ki σ1 = 1.6 nM) and selectivity. nih.gov This highlights the utility of the benzylamine (B48309) scaffold in developing targeted small molecule modulators for therapeutic intervention. nih.govacs.org

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For derivatives of N-benzyl amines, SAR studies involve synthesizing a library of related compounds and evaluating how structural changes affect their biological activity. acs.orgnih.gov Extensive SAR studies on N-benzyl phenethylamines have shown that substitutions on the N-benzyl group significantly influence the compound's binding affinity and functional activity at serotonin (B10506) receptors like 5-HT2A and 5-HT2C. nih.gov Similarly, in the development of anticancer agents, SAR studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the deubiquitinating enzyme USP1/UAF1 revealed that modifications to the benzyl and pyrimidine (B1678525) portions of the molecule could dramatically increase potency. acs.orgnih.gov These studies are essential for identifying the key molecular features responsible for a compound's pharmacological profile. researchgate.net

Table 1: SAR Findings for N-Benzyl Amine Derivatives

| Parent Scaffold | Molecular Target | Structural Modification | Impact on Activity |

|---|---|---|---|

| N-benzyl phenethylamine | 5-HT2A Receptor | Addition of a 2-hydroxy group to the N-benzyl ring. | General increase in functional activity and selectivity. nih.gov |

| N-benzyl phenethylamine | 5-HT2A/2C Receptors | Increasing the size of the 4-substituent (e.g., from methyl to propyl). | General decrease in functional activity. nih.gov |

| N-benzyl-2-phenylpyrimidin-4-amine | USP1/UAF1 Enzyme | Introduction of a 5-methyl group on the pyrimidine core. | ~2-fold increase in inhibitory potency (IC50 = 70 nM). acs.org |

| N-benzyl-2-phenylpyrimidin-4-amine | USP1/UAF1 Enzyme | Moving the methyl group from the 5- to the 6-position. | 3-fold decrease in inhibitory potency (IC50 = 210 nM). acs.org |

The N-benzyl amine structure serves as a key scaffold for the targeted synthesis of molecules with specific pharmacological functions. acs.orgrsc.orgnih.gov In cancer research, the N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine scaffold, which is conceptually related, has been used to synthesize inhibitors of the Bcr-Abl protein, a key target in chronic myeloid leukemia. nih.gov The synthesis often involves key steps like copper-catalyzed azide-alkyne cycloaddition to build the desired heterocyclic system onto the core amine structure. nih.gov Furthermore, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been specifically synthesized as potent, nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, showing promise as anticancer therapies for non-small cell lung cancer. acs.orgnih.gov The versatility of this scaffold allows for its incorporation into a wide range of biologically active frameworks, demonstrating its importance in the rational design of new therapeutic agents. nih.gov

Industrial Chemical Applications and Process Chemistry

This compound and its related derivatives serve as versatile building blocks and functional molecules in various industrial chemical processes. Their unique structure, combining a benzyl group, an amine, and a reactive allyl group, allows for their application in fields ranging from materials science to chemical engineering.

The allylamine (B125299) moiety within N-Benzyl-2-propen-1-amine is of significant interest in polymer chemistry. The corresponding polymer, Poly(allylamine hydrochloride) (PAH), and its derivatives are extensively used in the fabrication of advanced materials, particularly in the form of thin films and functional coatings. nih.govmdpi.com Polymerization of allylamine and its derivatives can yield homopolymers or copolymers that are valuable in various applications, including the creation of membranes for reverse osmosis. wikipedia.org

One of the most prominent applications is in the layer-by-layer (LbL) assembly technique to create polyelectrolyte multilayers (PEMs). nih.gov This process involves the alternating deposition of positively charged polymers (polycations) and negatively charged polymers (polyanions). PAH, being a polycation, is a frequent choice in LbL assembly. nih.gov Researchers have synthesized various derivatives of PAH to precisely control the surface properties of the resulting multilayer films. By substituting the amine groups in PAH with different functional groups (e.g., sulfonate, ammonium) or hydrophobic chains, the surface characteristics can be tuned from highly hydrophilic to hydrophobic. nih.gov This tunability is critical for applications in biocompatible coatings, sensors, and controlled-release systems.

The synthesis of ion-exchange resins is another key application. mdpi.comatamanchemicals.com The amine groups along the polymer chain can be functionalized to create materials capable of selectively binding and exchanging ions, which is useful for water purification and the separation of valuable metals. mdpi.com

Table 1: Examples of Poly(allylamine hydrochloride) (PAH) Derivatives and Their Material Properties

| PAH Derivative | Modifying Group | Resulting Property | Potential Application |

|---|---|---|---|

| Sulfonated PAH | Sulfonate groups | Polyanionic character, increased hydrophilicity | Component in stable polyelectrolyte multilayers (PEMs) nih.gov |

| Quaternized PAH | Ammonium (B1175870) groups | Strong polycationic character, enhanced charge density | Antimicrobial surfaces, gene delivery vectors nih.gov |

| Hydrophobically Modified PAH | Alkyl chains (e.g., Hexanal) | Amphiphilic nature, controlled hydrophobicity | Drug encapsulation, fabrication of hydrophobic surfaces nih.gov |

Amine-based compounds are widely recognized as effective corrosion inhibitors for various metals and alloys, particularly steel, in acidic environments. kfupm.edu.saresearchgate.net The efficacy of these organic inhibitors stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. kfupm.edu.saresearchgate.netnih.gov this compound and its structural relatives, such as N-benzyldimethylamine and other allylamine derivatives, fit into this class of compounds. nih.govresearchgate.net

The inhibition mechanism involves the interaction of heteroatoms, primarily the nitrogen atom in the amine group, with the metal surface. researchgate.netnih.gov The lone pair of electrons on the nitrogen atom facilitates adsorption onto the metal through donor-acceptor (coordination) bonding. kfupm.edu.saresearchgate.net The rest of the molecule, including the benzyl and allyl groups, forms a hydrophobic layer that repels water and aggressive ions. kfupm.edu.sa The presence of the aromatic benzyl ring can further enhance adsorption through π-electron interactions with the metal's d-orbitals. ekb.eg

The efficiency of inhibition typically increases with the concentration of the inhibitor. researchgate.netmdpi.com Studies on various amine derivatives have demonstrated significant protection for mild steel and other alloys in corrosive media like hydrochloric acid (HCl) and sulfuric acid (H2SO4). researchgate.netekb.eg For instance, N-benzyldimethylamine has been shown to be a very effective inhibitor for mild steel in both HCl and H2SO4. researchgate.net Similarly, allylamine is noted for its utility as a corrosion inhibitor during the acid pickling of steel. nih.gov The specific molecular structure, including the presence of electron-donating or withdrawing groups, can influence the electron density on the nitrogen atom and thus the strength of the inhibitor's interaction with the metal surface. researchgate.netnih.gov

Table 2: Research Findings on Amine-Based Corrosion Inhibitors

| Inhibitor Compound | Metal/Alloy | Corrosive Medium | Key Findings |

|---|---|---|---|

| N-benzyldimethylamine | Mild Steel | 0.1 N to 1 N HCl and H2SO4 | Effective, mixed-type inhibitor; efficiency increases with inhibitor concentration. researchgate.net |

| N-benzyl-5-bromo isatin (B1672199) derivatives | Carbon Steel | 3.5% NaCl solution | Acted as mixed inhibitors; adsorption follows the Langmuir isotherm. researchgate.net |

| p-toluidine, o-phenylenediamine | Mild Steel | 0.5 M HCl | Inhibition occurs via adsorption to form a protective layer. ekb.eg |

| Oleylamine | Low-carbon mild steel (AISI 1018) | Sour saline electrolyte (H2S) | Efficiency reaches over 95% at 100 ppm; forms a protective oily layer. mdpi.comresearchgate.net |

High-Throughput Synthesis and Compound Library Generation Utilizing this compound

In modern chemical research, particularly in drug discovery, the ability to rapidly synthesize and screen large numbers of diverse molecules is paramount. nih.govenamine.net High-throughput synthesis (HTS) and the generation of compound libraries are core strategies in this endeavor. nih.govenamine.net N-Benzyl-2-propen-1-amine and its hydrochloride salt represent valuable scaffolds or building blocks for creating such libraries.

The use of secondary amine hydrochloride salts is particularly advantageous in the context of library generation. nih.gov The hydrochloride salt form often enhances the stability and handling of the amine, which can otherwise be volatile or prone to oxidation. google.com Furthermore, salts can exhibit improved solubility in various solvents used in automated synthesis platforms. nih.gov Efficient, chromatography-free methods have been developed for preparing collections of secondary amine hydrochloride salts, making them readily available for large-scale library synthesis. nih.gov

A common approach in library synthesis is "scaffold decoration," where a core molecule is systematically reacted with a diverse set of reagents to produce a family of related compounds. enamine.net this compound can serve as such a scaffold. The secondary amine can be functionalized through reactions like acylation or alkylation, while the allyl group's double bond offers another site for chemical modification (e.g., via addition reactions). This allows for the creation of a wide array of structurally diverse molecules from a single starting point. For example, high-throughput methods have been developed for the synthesis of benzylic ureas by coupling benzylic isocyanate intermediates with a wide range of primary and secondary amines. nih.gov

Table 3: Advantages of Using Amine Hydrochloride Salts in Compound Library Synthesis

| Feature | Advantage | Rationale |

|---|---|---|

| Physical Form | Crystalline solid | Easier to handle, weigh, and dispense accurately in automated systems compared to liquids or oils. nih.govgoogle.com |

| Stability | Increased chemical stability | Protonation of the amine group reduces its nucleophilicity and susceptibility to oxidative degradation, leading to longer shelf life. google.com |

| Solubility | Often improved solubility | Salts can have better solubility in polar solvents commonly used in high-throughput screening and synthesis. nih.gov |

| Purification | Simplified workflows | Efficient methods for salt formation can eliminate the need for chromatographic purification, speeding up the library generation process. nih.gov |

| Purity | High purity achievable | Salt formation and crystallization can be an effective method for purifying the amine building block. researchgate.net |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Enantioselective Synthesis of N-Benzyl-2-propen-1-amine Hydrochloride Analogues

The synthesis of chiral amines, including analogues of this compound, is a focal point of modern organic chemistry due to their prevalence in pharmaceuticals and bioactive compounds. A significant area of research is the development of novel catalytic systems that can achieve high enantioselectivity in the synthesis of these molecules.

One promising approach involves the use of dual photoredox and nickel catalysis. This strategy has been successfully applied to the cross-coupling of alkyl bromides with 3-bromoallylamines to produce chiral branched allylamines. rsc.org The reaction proceeds under mild conditions, utilizing blue light irradiation and an organic dye as a photocatalyst. rsc.org This methodology's tolerance for a wide range of functional groups and its ability to maintain the enantiomeric purity of non-racemic starting materials make it a powerful tool for creating complex multifunctional allylamine (B125299) derivatives. rsc.org The application of such dual catalytic systems to the synthesis of this compound analogues could provide access to a diverse array of chiral structures that were previously difficult to obtain.

Copper-catalyzed asymmetric reactions have also emerged as a powerful method for constructing carbon-carbon bonds in the synthesis of chiral molecules. beilstein-journals.org The development of copper-catalyzed regio- and enantioselective hydroallylation of vinylboronic acid pinacol (B44631) esters presents an opportunity for synthesizing versatile chiral organoboron compounds that can serve as precursors to chiral allylamines. beilstein-journals.org Furthermore, the stereospecific coupling of chiral organoboron species with allylic electrophiles, using only catalytic amounts of copper, offers a more practical and sustainable alternative to stoichiometric reagents. beilstein-journals.org The challenge of generating and controlling the reactivity of chiral secondary alkylcopper species is a key area of ongoing research, with the potential to significantly expand the synthetic utility of these transformations. beilstein-journals.org

Biocatalysis represents another rapidly advancing frontier for the synthesis of enantiomerically pure chiral amines. nih.gov Enzymes such as amine dehydrogenases, imine reductases, and transaminases offer high selectivity and operate under mild, environmentally benign conditions. nih.gov The combination of biocatalysts with chemocatalysts in one-pot processes is a particularly innovative strategy. For instance, a chemoenzymatic approach combining biocatalytic reductive amination with a palladium-catalyzed Buchwald-Hartwig cross-coupling has been developed for the synthesis of chiral N-arylamines. nih.gov This method demonstrates that the asymmetric center established in the biocatalytic step remains intact during the subsequent chemical transformation. nih.gov Adapting such chemoenzymatic cascades to the synthesis of this compound analogues could lead to highly efficient and selective routes to these valuable compounds.

The design and synthesis of novel chiral catalysts, such as those based on helical structures, are also being explored. miami.edu These catalysts, which can act as Lewis bases or Brønsted acids, have shown promise in asymmetric reactions, including the allylation of ketoimines to produce enantiomerically pure homoallylic amines. miami.edu The continued development of such unique catalyst scaffolds will undoubtedly contribute to the expansion of the synthetic chemist's toolkit for accessing chiral amine derivatives.

Exploration of New Reactivity Modes and Unprecedented Synthetic Transformations

Beyond the development of new catalysts, the exploration of novel reactivity modes and synthetic transformations is crucial for advancing the synthesis of this compound and its analogues. This includes uncovering new ways to form key chemical bonds and functionalize molecules in a controlled and efficient manner.

One area of active research is the intermolecular carboamination of allylamines. A recently developed palladium(II)-catalyzed three-component reaction enables the synthesis of valuable vicinal diamines with high yields and exclusive Markovnikov selectivity. rsc.org This method utilizes a removable picolinamide (B142947) auxiliary to direct the regioselectivity of aminopalladation and stabilize a key palladacycle intermediate, thereby facilitating the simultaneous introduction of diverse aryl or styryl groups and various amine motifs across a carbon-carbon double bond. rsc.org The ability to forge multiple bonds in a single operation and the broad substrate scope of this protocol make it a powerful tool for the rapid construction of complex amine-containing molecules.

The reactivity of arylamines in electrophilic aromatic substitution is another area of interest. While the amino group is strongly activating, its high reactivity can lead to challenges such as polysubstitution. openstax.org A common strategy to modulate this reactivity is the formation of an amide, which is less activating and allows for more controlled substitutions. openstax.org This principle is fundamental in the synthesis of many pharmaceuticals and can be applied to the functionalization of the benzyl (B1604629) group in this compound. Furthermore, the conversion of primary arylamines to arenediazonium salts opens up a vast array of synthetic possibilities, as the diazonio group can be replaced by a wide range of nucleophiles in what is known as the Sandmeyer reaction. openstax.org This versatile sequence of nitration, reduction, diazotization, and nucleophilic substitution provides a powerful platform for introducing diverse functionalities onto the aromatic ring.

The development of metal-free C-N coupling protocols is also gaining traction as a more sustainable alternative to traditional metal-catalyzed methods. acs.org A solvent-free and external-base-free method for the coupling of heteroaryl halides and amines has been reported, affording heteroaryl amines or their hydrochlorides in good yields. acs.org The success of this reaction is dependent on the basicity of the amine and specific intermolecular interactions. acs.org Extending such metal-free approaches to the synthesis of this compound could offer significant environmental and economic advantages.

Advanced Computational Modeling for Mechanism Elucidation and Rational Compound Design

In recent years, advanced computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and guiding the rational design of new compounds and catalysts. By providing detailed insights into the energetics and geometries of transition states and intermediates, computational chemistry allows researchers to understand the factors that control selectivity and reactivity.

DFT calculations have been extensively used to study the mechanisms of palladium-catalyzed reactions, such as the allylation of primary amines. researchgate.net These studies have helped to differentiate between potential mechanistic pathways, for instance, by evaluating the favorability of mechanisms involving cationic hydridopalladium complexes versus those that proceed through the decomplexation of a coordinated allylammonium species. researchgate.net By analyzing the electronic properties of ligands and their influence on the catalytic cycle, researchers can make more informed decisions in the design of improved catalyst systems.

Computational methods are also being applied to understand the regioselectivity of reactions involving allylamines. For example, DFT has been used to investigate the mechanism of rhodium-catalyzed hydrothiolation of allyl amine, elucidating how the choice of bidentate phosphine (B1218219) ligands can control whether the reaction proceeds via a Markovnikov or anti-Markovnikov pathway. researchgate.net Such studies have revealed that steric effects often play a dominant role in determining the regiochemical outcome. researchgate.net

The application of DFT is not limited to metal-catalyzed reactions. It has also been used to study the reactivity of allylic compounds in other contexts, such as the antioxidant properties of allyl mercaptan and its derivatives. nih.gov These calculations can provide valuable information about bond dissociation energies and the stability of radical intermediates, which can be relevant to understanding potential side reactions or degradation pathways in the synthesis and handling of allylic compounds.

In the context of this compound, computational modeling can be a powerful tool for designing analogues with specific biological activities. By modeling the interactions of different derivatives with their biological targets, researchers can prioritize the synthesis of compounds that are most likely to exhibit the desired therapeutic effects. nih.govrsc.orgnih.gov This rational, computer-aided approach to drug design can significantly accelerate the discovery process and reduce the need for extensive empirical screening.

Sustainable and Atom-Economical Synthesis Strategies for Industrially Relevant Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes, particularly for industrially relevant processes. The goals of maximizing atom economy, minimizing waste, and using environmentally benign reagents and solvents are driving innovation in the synthesis of amines and their derivatives.

Atom-economical reactions, which incorporate the maximum number of atoms from the starting materials into the final product, are highly desirable. Hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, is a prime example of a 100% atom-economical reaction. rsc.org Palladium-catalyzed intermolecular hydroamination of allenes with alkylamines has been shown to be an efficient method for producing N-allylamines at room temperature. rsc.org By carefully controlling the reaction conditions, it is possible to selectively obtain either the branched or linear hydroamination product. rsc.org

The development of recyclable catalysts is another key aspect of sustainable synthesis. Magnetic cobalt ferrite (B1171679) (CoFe2O4) nanoparticles have been used as a recyclable catalyst for the oxidative amidation of methylarenes with amine hydrochloride salts. rsc.orgresearchgate.net This method provides a practical and efficient route to a wide variety of amides under mild conditions, and the catalyst can be easily recovered and reused multiple times without a significant loss of activity. researchgate.net

The use of renewable starting materials is also a critical component of green chemistry. Biocatalytic systems are being developed for the reductive N-allylation of primary and secondary amines using cinnamic acids, which can be derived from biomass. nih.gov This two-step, one-pot process involves the in situ generation of an α,β-unsaturated aldehyde via a carboxylate reductase, followed by reductive amination catalyzed by a reductive aminase. nih.gov This approach avoids the use of harsh reaction conditions and provides a sustainable route to secondary and tertiary allylic amines. nih.gov

Improving the efficiency of traditional synthetic methods is also an important area of research. For example, a novel approach to the Gabriel synthesis of primary amines has been developed that incorporates a direct cycle between a coproduct and a reactant. rsc.org By using a recoverable 3,4-diphenylmaleic anhydride, the atom economy of the process is significantly improved, as the reagent is recovered in nearly quantitative yield after each cycle. rsc.org

The following table provides a summary of emerging research directions and their potential impact on the synthesis of this compound and its analogues.

Table of Chemical Compounds

Q & A

Q. What are the optimal reaction conditions for synthesizing N-Benzyl-2-propen-1-amine hydrochloride with high yield?

- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution. For example, allylamine derivatives can be synthesized via Pd/C-catalyzed hydrogenation of propargylamine intermediates under mild conditions (room temperature, 18 hours in methanol) to achieve high regioselectivity . Purification via recrystallization (e.g., using ethanol/water mixtures) ensures ≥97% purity, as validated by HPLC and melting point analysis . Optimize stoichiometry (e.g., 1:1.2 molar ratio of benzyl chloride to allylamine) and monitor pH to minimize byproducts like unreacted amines.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the benzyl and allyl moieties (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 5.1–5.8 ppm for allylic protons). IR spectroscopy identifies the NH stretch (~3200 cm⁻¹) and C-Cl bond (~700 cm⁻¹) . Mass spectrometry (ESI-TOF) verifies molecular weight (e.g., m/z 211.69 for [M+H]⁺) . For crystalline samples, X-ray diffraction resolves bond angles and confirms hydrochloride salt formation, as demonstrated in analogous structures .

Q. How can researchers assess the purity of this compound?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to quantify impurities. Karl Fischer titration determines water content (<0.5% w/w). Elemental analysis (C, H, N, Cl) should align with theoretical values (e.g., C: 62.11%, H: 6.67%, N: 6.65%, Cl: 16.79%) . Cross-validate with melting point analysis (e.g., 180–185°C) to detect solvates or polymorphs.

Q. What storage conditions ensure stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Avoid aqueous solvents in long-term storage; lyophilization is recommended for aqueous stock solutions .

Q. What are common synthetic impurities in this compound, and how are they resolved?

- Methodological Answer : Major impurities include unreacted benzyl chloride (retention time ~8.2 min on HPLC) and dimerized byproducts (e.g., bis-alkylated amines). Use silica gel chromatography (ethyl acetate/hexane, 3:7) for separation. Ion-exchange resins (e.g., Dowex 50WX8) effectively remove ionic impurities. Confirm elimination via TLC (Rf ~0.4 in ethyl acetate) .

Advanced Research Questions

Q. How does substitution on the benzyl group influence the biological activity of N-Benzyl-2-propen-1-amine derivatives?

- Methodological Answer : Introduce electron-donating groups (e.g., 4-methoxy) to enhance receptor binding via hydrophobic interactions, as seen in analogous compounds with α-receptor blocking activity . Compare IC₅₀ values in cellular assays (e.g., cAMP inhibition). Molecular docking (AutoDock Vina) using crystal structures (PDB: 4ZUD) identifies steric clashes with bulky substituents . Validate with SAR studies using methyl, fluoro, and nitro derivatives.

Q. What computational methods model the interaction of this compound with biological targets?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential surfaces. Use molecular dynamics simulations (GROMACS) to study binding kinetics to targets like monoamine transporters. Validate with QSAR models trained on logP and polar surface area data from PubChem .

Q. How can researchers resolve contradictions in spectral data for this compound?

- Methodological Answer : For overlapping NMR peaks, employ 2D-COSY or HSQC to assign protons (e.g., distinguish allyl CH₂ from benzyl CH₂). If IR and X-ray data conflict (e.g., NH stretch vs. crystal packing), use solid-state NMR to assess hydrogen bonding. Cross-reference with high-resolution mass spectrometry to rule out isotopic interference .

Q. What mechanisms underlie the biological activity of this compound in neurological models?

- Methodological Answer : Hypothesize monoamine oxidase (MAO) inhibition or serotonin receptor modulation. Test in ex vivo rat brain slices with amperometric detection of dopamine release. Compare with known MAO inhibitors (e.g., selegiline) via enzyme kinetics (Lineweaver-Burk plots). Use knockout cell lines (e.g., MAO-B⁻/⁻) to isolate mechanisms .

Q. How do structural analogs of this compound compare in drug-likeness metrics?

- Methodological Answer :